2-Bromo-1,1,1-trifluoro-2-methyl-propane
Overview
Description
2-Bromo-1,1,1-trifluoro-2-methyl-propane is a chemical compound used as an intermediate in the production of organofluorine compounds . It is also used as a monomer in fluoropolymer production .
Molecular Structure Analysis
The molecular formula of 2-Bromo-1,1,1-trifluoro-2-methyl-propane is C4H6BrF3 . The molecular weight is 190.99 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
2-Bromo-1,1,1-trifluoro-2-methyl-propane is a liquid at room temperature . It has a melting point of 17-19 degrees Celsius .Scientific Research Applications
Application in Chemical Physics
Field
Chemical Physics
Summary of the Application
The compound 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) has been used in studies investigating photodissociation dynamics .
Methods of Application
The C–Br bond dissociation was investigated using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS) .
Results or Outcomes
The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of BTFP. The average translational energies for the Br channels were found to be 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol for BTFP .
Application in Organic Chemistry
Field
Organic Chemistry
Summary of the Application
The compound 3-bromo-1,1,1-trifluoro-2-propanol (3-BTFP) has been used as an organic catalyst for the chemical fixation of CO2 with various epoxides .
Methods of Application
The reaction mechanism proposed involves the activation of the epoxide by 3-BTFP through hydrogen bonding interactions .
Results or Outcomes
The study demonstrated the effectiveness of 3-BTFP in combination with tetrabutylammonium iodide (TBAI) as an organic catalyst for the chemical fixation of CO2 with various epoxides .
Application in Agrochemical and Pharmaceutical Industries
Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with “2-Bromo-1,1,1-trifluoro-2-methyl-propane”, have been used extensively in the agrochemical and pharmaceutical industries .
Methods of Application
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Molecular Simulations
Field
Molecular Simulations
Summary of the Application
2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, which is structurally similar to “2-Bromo-1,1,1-trifluoro-2-methyl-propane”, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .
Methods of Application
The study combined molecular simulations with free energy simulations .
Results or Outcomes
The study provided insights into the solvation of halothane in polarizable water and methanol .
Application in Air Analysis
Field
Air Analysis
Methods of Application
The concentration of halothane can directly be determined in the gas phase without sample preparation by measuring the absorption in a gas cuvette .
Results or Outcomes
Application in Anesthesia
Field
Anesthesia
Summary of the Application
2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, has been used in a study to investigate the interaction of anesthetics with the Rho GTPase regulator Rho GDP dissociation inhibitor .
Methods of Application
The study involved the use of halothane as an inhalation anesthetic .
Results or Outcomes
The study provided insights into the interaction of anesthetics with the Rho GTPase regulator Rho GDP dissociation inhibitor .
Safety And Hazards
2-Bromo-1,1,1-trifluoro-2-methyl-propane is classified as a dangerous substance. It has hazard statements H225, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-2-methylpropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(2,5)4(6,7)8/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKPNGHZXEFHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577652 | |
Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1-trifluoro-2-methyl-propane | |
CAS RN |
374-04-9 | |
Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1,1-trifluoro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.